molecular formula C8H5N3O4 B14264782 4-(Azidocarbonyl)-2-hydroxybenzoic acid CAS No. 141111-53-7

4-(Azidocarbonyl)-2-hydroxybenzoic acid

Cat. No.: B14264782
CAS No.: 141111-53-7
M. Wt: 207.14 g/mol
InChI Key: XYOOQPVBDPMDHX-UHFFFAOYSA-N
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Description

4-(Azidocarbonyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to a carbonyl group, which is further connected to a hydroxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidocarbonyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with azidocarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent decomposition of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, given the potentially explosive nature of azides. Additionally, stringent safety protocols are implemented to handle and store azido compounds.

Chemical Reactions Analysis

Types of Reactions: 4-(Azidocarbonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amines: Formed through reduction or substitution reactions.

    Amides: Formed through the Schmidt reaction.

Mechanism of Action

The mechanism of action of 4-(azidocarbonyl)-2-hydroxybenzoic acid involves the reactivity of the azido group. In nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the introduction of various nucleophiles. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas. The Schmidt reaction involves the formation of an acylium ion, which rearranges to form an amine or amide .

Comparison with Similar Compounds

Uniqueness: 4-(Azidocarbonyl)-2-hydroxybenzoic acid is unique due to the presence of both an azido group and a hydroxybenzoic acid moiety. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

141111-53-7

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

4-carbonazidoyl-2-hydroxybenzoic acid

InChI

InChI=1S/C8H5N3O4/c9-11-10-7(13)4-1-2-5(8(14)15)6(12)3-4/h1-3,12H,(H,14,15)

InChI Key

XYOOQPVBDPMDHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N=[N+]=[N-])O)C(=O)O

Origin of Product

United States

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